molecular formula C8H16ClN B2870712 2-Cyclopentylcyclopropan-1-amine hydrochloride CAS No. 2138142-25-1

2-Cyclopentylcyclopropan-1-amine hydrochloride

Cat. No.: B2870712
CAS No.: 2138142-25-1
M. Wt: 161.67
InChI Key: QFJGMUAFIWYPGI-UHFFFAOYSA-N
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Description

2-Cyclopentylcyclopropan-1-amine hydrochloride, a mixture of diastereomers, is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications in medical, environmental, and industrial fields. This compound is characterized by its unique structure, which includes a cyclopentyl group attached to a cyclopropane ring, and an amine group that is protonated to form the hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentylcyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor followed by amination and subsequent formation of the hydrochloride salt. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Cyclopropanation: This step involves the formation of the cyclopropane ring, which can be achieved through various methods such as the Simmons-Smith reaction or the use of diazo compounds.

    Formation of Hydrochloride Salt: The final step involves the protonation of the amine group to form the hydrochloride salt, typically using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentylcyclopropan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

2-Cyclopentylcyclopropan-1-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of 2-cyclopentylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: A simpler analog with a cyclopropane ring and an amine group.

    Cyclopentylamine: Contains a cyclopentyl group and an amine group but lacks the cyclopropane ring.

    Cyclopropylcyclopentane: A compound with both cyclopropane and cyclopentane rings but without the amine group.

Uniqueness

2-Cyclopentylcyclopropan-1-amine hydrochloride is unique due to its combination of a cyclopentyl group, a cyclopropane ring, and an amine group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

2-cyclopentylcyclopropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-8-5-7(8)6-3-1-2-4-6;/h6-8H,1-5,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJGMUAFIWYPGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CC2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138142-25-1
Record name 2-cyclopentylcyclopropan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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